molecular formula C21H22N2Na2O6 B1666056 Antineoplaston AS 2-1 CAS No. 104624-98-8

Antineoplaston AS 2-1

Cat. No. B1666056
M. Wt: 444.4 g/mol
InChI Key: PFWDHRASWSUTIA-KAFJHEIMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Antineoplaston AS 2-1 is a mixture of sodium salts of phenylacetic acid and phenylacetylglutamine in the ratio 4:1.

Scientific Research Applications

Molecular Mechanisms and Gene Regulation

Antineoplaston AS 2-1 functions as a molecular switch, regulating gene expression, particularly genes p53 and p21, through demethylation of promoter sequences and acetylation of histones. It also inhibits the uptake of critical amino acids in neoplastic cells, like glutamine and leucine (Burzynski, 2004).

Antitumor Activity and Clinical Trials

  • Clinical trials have indicated the efficacy of Antineoplaston AS 2-1 in various cancers, such as low-grade glioma, brain stem glioma, high-grade glioma, colon adenocarcinoma, and hepatocellular carcinoma. Notably, significant results were seen in children with low-grade glioma and patients with colon adenocarcinoma liver metastases (Burzynski, 2004).
  • A study reported Antineoplaston AS 2-1's effectiveness against post-operative lung metastasis from colon cancer, demonstrating its ability to reduce lung metastasis significantly and improve survival rates (Matono et al., 2005).

Gene Expression and Methylation

  • Antineoplaston AS 2-1 can normalize hypermethylation status at the promoter region in various genes, including tumor suppressor genes, leading to activation of transcription and translation in colon cancer (Ushijima et al., 2013).
  • It was found to interrupt signal transduction in critical pathways like RAS/MAPK/ERK and PI3K/AKT/PTEN, thereby affecting cell cycle, decreasing metabolism, and promoting apoptosis in glioblastoma cells (Burzynski & Patil, 2014).

Immune System Modulation

  • In breast cancer patients, Antineoplaston A-10, a related compound, has been shown to be inversely associated with the disease and may modulate immune responses, suggesting its potential as an adjunctive therapy in breast cancer (Badria et al., 2000).

Challenges in Research and Development

  • Antineoplastons, including AS 2-1, have faced challenges in research and clinical trial management. Conflicts and social dynamics around these trials, particularly between developers and institutions, have impacted the progress and perception of Antineoplaston research (Block, 2004).

properties

CAS RN

104624-98-8

Product Name

Antineoplaston AS 2-1

Molecular Formula

C21H22N2Na2O6

Molecular Weight

444.4 g/mol

IUPAC Name

disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate

InChI

InChI=1S/C13H16N2O4.C8H8O2.2Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;9-8(10)6-7-4-2-1-3-5-7;;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t10-;;;/m0.../s1

InChI Key

PFWDHRASWSUTIA-KAFJHEIMSA-L

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+]

SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

antineoplaston AS 2-1
antineoplaston AS2-1
antineoplaston AS21
AS2-1 antineoplaston
NSC 620261
NSC-620261

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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